Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
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Overview
Description
ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an alanine moiety linked to a 4-(2-chlorophenoxy)phenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- typically involves the reaction of alanine with 4-(2-chlorophenoxy)phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- include other sulfonyl derivatives of amino acids and phenoxy compounds. Examples include:
- ALANINE, N-[[4-(2-BROMOPHENOXY)PHENYL]SULFONYL]
- ALANINE, N-[[4-(2-FLUOROPHENOXY)PHENYL]SULFONYL]
- ALANINE, N-[[4-(2-METHOXYPHENOXY)PHENYL]SULFONYL]
Uniqueness
The uniqueness of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- lies in its specific chemical structure, which imparts distinct properties and reactivity.
Properties
Molecular Formula |
C15H14ClNO5S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
IETNEQSPEDIHAV-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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